molecular formula C₈H₁₀N₂O₃S B1148142 Delta-2-7-Aminodesacetoxycephalosporanic Acid CAS No. 56487-68-4

Delta-2-7-Aminodesacetoxycephalosporanic Acid

Cat. No.: B1148142
CAS No.: 56487-68-4
M. Wt: 214.24
Attention: For research use only. Not for human or veterinary use.
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Description

Delta-2-7-Aminodesacetoxycephalosporanic Acid is a compound belonging to the cephalosporin class of antibiotics. Cephalosporins are a type of β-lactam antibiotic, which are widely used to treat bacterial infections. This compound is a key intermediate in the synthesis of various cephalosporin antibiotics, making it an important molecule in pharmaceutical chemistry.

Mechanism of Action

Target of Action

Delta-2-7-Aminodesacetoxycephalosporanic Acid, also known as (7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid, is primarily used in the synthesis of cephalosporins . Cephalosporins are a class of antibiotics, and their primary targets are bacterial cell walls. They inhibit the synthesis of the peptidoglycan layer, which is an essential component of bacterial cell walls.

Mode of Action

The compound interacts with its targets by binding to penicillin-binding proteins located on the inner membrane of the bacterial cell wall. This binding inhibits the final step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Changes resulting from this interaction include the weakening of the bacterial cell wall and eventual bacterial cell death.

Biochemical Pathways

The affected pathway is the bacterial cell wall synthesis pathway. The downstream effects include the disruption of bacterial growth and proliferation due to the weakening of the cell wall structure, leading to osmotic instability and ultimately, cell lysis .

Pharmacokinetics

Cephalosporins, as a class, generally have good oral bioavailability, are widely distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. This makes this compound and its derivatives effective in combating bacterial infections .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially degrade the compound, reducing its efficacy. The presence of other substances, such as proteins or ions, could also interact with the compound and affect its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Delta-2-7-Aminodesacetoxycephalosporanic Acid typically involves the following steps:

    Starting Material: The synthesis begins with 7-aminocephalosporanic acid.

    Acylation: The amino group at the 7-position is acylated using various acylating agents under controlled conditions.

    Cyclization: The acylated intermediate undergoes cyclization to form the cepham ring structure.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:

    Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.

    Optimization of Reaction Conditions: Parameters such as temperature, pH, and reaction time are optimized to maximize yield and purity.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Downstream Processing: The product is isolated and purified through a series of filtration, extraction, and crystallization steps.

Chemical Reactions Analysis

Types of Reactions

Delta-2-7-Aminodesacetoxycephalosporanic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Acyl chlorides, alkyl halides.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Obtained through reduction reactions.

    Substituted Derivatives: Produced via substitution reactions.

Scientific Research Applications

Delta-2-7-Aminodesacetoxycephalosporanic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various cephalosporin antibiotics.

    Biology: Studied for its antibacterial properties and mechanism of action against bacterial cell walls.

    Medicine: Employed in the development of new antibiotics to combat resistant bacterial strains.

    Industry: Utilized in the large-scale production of cephalosporin antibiotics for pharmaceutical use.

Comparison with Similar Compounds

Similar Compounds

    Cephalexin: Another cephalosporin antibiotic with a similar structure but different side chains.

    Cefuroxime: A cephalosporin with a broader spectrum of activity.

    Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.

Uniqueness

Delta-2-7-Aminodesacetoxycephalosporanic Acid is unique due to its specific structure, which allows for the synthesis of various cephalosporin antibiotics with different pharmacological properties. Its versatility as a synthetic intermediate makes it a valuable compound in pharmaceutical research and development.

Properties

IUPAC Name

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h2,4-5,7H,9H2,1H3,(H,12,13)/t4-,5?,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSAPRGFDMQMTB-TWQFUJJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2C(C(=O)N2C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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